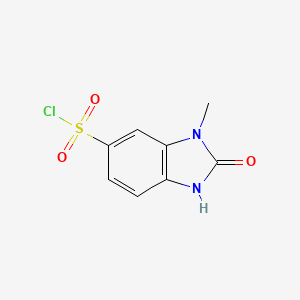

3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c1-11-7-4-5(15(9,13)14)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHUPXFUSVRAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782422-83-6 | |

| Record name | 2-hydroxy-1-methyl-1H-1,3-benzodiazole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride typically involves the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the target compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under basic or neutral conditions.

Oxidation and Reduction Reactions:

Major Products Formed:

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Other Derivatives: Depending on the specific reagents and conditions used, various other derivatives can be formed.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of:

- Sulfonamide Derivatives : Formed through nucleophilic substitution reactions with amines.

- Sulfonate Esters : Generated by reacting with alcohols.

- Sulfonothioates : Produced through reactions with thiols.

These derivatives are essential for developing pharmaceuticals and agrochemicals, showcasing the compound's versatility in organic synthesis .

Biological Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor, making it a candidate for biochemical assays. Its structural features allow it to interact with various biological targets, which can lead to the development of new therapeutic agents .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, several studies have reported its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial activity:

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| Compound 1 | 50 | Staphylococcus aureus |

| Compound 2 | 62.5 | Escherichia coli |

| Compound 3 | 12.5 | Salmonella typhi |

These findings highlight the compound's potential in treating bacterial infections .

Medicinal Chemistry

Pharmacological Properties

this compound has been explored for its pharmacological properties, particularly in the context of:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor growth in preclinical models. For example, compounds derived from this sulfonyl chloride have been tested against various cancer cell lines, demonstrating cytotoxicity and apoptosis induction .

- Antithrombotic Effects : Certain benzimidazole derivatives have been identified as inhibitors of coagulation factors, suggesting their use in preventing thromboembolic disorders such as thrombosis and myocardial infarction. These compounds may also serve as anticoagulants in clinical settings .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of a series of benzimidazole derivatives synthesized from this compound. The results indicated that some compounds exhibited MIC values lower than standard antibiotics, suggesting potential as new antimicrobial agents . -

Cancer Research :

In a preclinical trial, derivatives of this compound were tested on tumor-bearing mice. The results showed significant suppression of tumor growth compared to control groups, indicating its potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride is not extensively detailed in the literature. benzimidazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or disrupt cellular processes, leading to their observed biological activities .

Comparison with Similar Compounds

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: This compound has a similar structure but differs in the heterocyclic core, which is a benzoxazole instead of a benzimidazole.

2-Mercapto-5-methoxybenzimidazole: Another benzimidazole derivative with different substituents, known for its use as an intermediate in drug synthesis.

Uniqueness: 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sulfonyl chloride group makes it particularly reactive towards nucleophiles, enabling the synthesis of a wide range of derivatives .

Biological Activity

3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride (CAS No. 1782422-83-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a benzimidazole core and a sulfonyl chloride functional group. These features contribute to its reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds containing the benzimidazole framework exhibit significant antimicrobial activity. A study on similar benzimidazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties. The mechanism is believed to involve the inhibition of bacterial DNA gyrase, which is critical for DNA replication and transcription .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in vitro against several cancer cell lines. Preliminary results suggest that it may induce cytotoxic effects, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The observed IC50 values indicate a promising level of activity, warranting further investigation into its efficacy and mechanisms .

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and nucleic acids. The sulfonyl chloride group can form covalent bonds with amino acids in enzymes, potentially leading to enzyme inhibition. Additionally, the compound's lipophilicity enhances its cellular uptake, facilitating its action within biological systems .

Case Studies

- Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties. Compounds with halogen substitutions showed strong inhibitory actions against selected microorganisms, indicating that structural modifications can enhance activity .

- Cytotoxicity Assessment : In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests potential for development into therapeutic agents .

Data Table: Biological Activity Summary

| Activity Type | Tested Against | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacteria | Not specified | Inhibition of DNA gyrase |

| Anticancer | MCF-7, HeLa | 15.1 µM - 20.7 µM | Induction of apoptosis via protein interaction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride, and what key intermediates are involved?

- Methodology : The compound is typically synthesized via condensation of substituted o-phenylenediamine derivatives with sulfonylating agents. A one-pot approach using SOCl₂-DMF as a condensing agent is effective for benzimidazole ring formation, followed by sulfonation and chlorination steps . Key intermediates include 5-methyl-1,2-phenylenediamine and sulfonic acid derivatives, with chlorination achieved using agents like PCl₅ or Cl₂ gas .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Prioritize signals for the sulfonyl chloride group (δ ~3.5–4.0 ppm for methyl groups, δ ~120–140 ppm for aromatic carbons) and the benzimidazole ring protons .

- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirming the sulfonyl chloride moiety .

- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and C-Cl (~750 cm⁻¹) are critical markers .

Q. What are the critical parameters to monitor during purification, and how do physical properties influence this process?

- Methodology : The compound’s hygroscopic nature necessitates anhydrous conditions during recrystallization. Monitor melting points (mp 71–75°C for related sulfonyl chlorides) to assess purity . Use solvents like dichloromethane or ethyl acetate for column chromatography, adjusting polarity to separate sulfonyl chloride derivatives from unreacted amines .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to minimize side-product formation?

- Methodology : Over-chlorination is a key challenge. Use controlled stoichiometry of Cl₂ gas or PCl₅, and monitor reaction progress via TLC. Lower temperatures (0–5°C) reduce side reactions, while selective quenching with ice-water isolates the sulfonyl chloride intermediate . Comparative studies show that SOCl₂ in DMF improves selectivity for the 5-sulfonyl position .

Q. What strategies resolve contradictions in reaction yields when using different condensing agents (e.g., SOCl₂-DMF vs. polyphosphoric acid)?

- Methodology : SOCl₂-DMF generates reactive Vilsmeier-Haack complexes, enhancing electrophilic sulfonation at the 5-position of the benzimidazole ring, yielding >80% in one-pot reactions . In contrast, polyphosphoric acid requires higher temperatures (120°C), leading to decomposition of sensitive intermediates. Solvent choice (DMF vs. toluene) and catalyst loading (e.g., Na₂S₂O₅) also significantly impact yield .

Q. How do steric and electronic factors influence the regioselectivity of sulfonation and chlorination?

- Methodology : The electron-withdrawing benzimidazole ring directs sulfonation to the 5-position due to increased electrophilic susceptibility. Steric hindrance from the 3-methyl group further limits sulfonation to the para position. Computational modeling (DFT) supports this regioselectivity, showing lower activation energy for 5-sulfonation vs. other positions .

Data Contradiction Analysis

Q. Why do reported melting points for sulfonyl chloride derivatives vary across studies?

- Analysis : Variations arise from residual solvents or polymorphic forms. For example, reports mp 71–75°C for a related compound, but hygroscopicity can lead to broader ranges if drying is incomplete. Consistently anhydrous recrystallization and Karl Fischer titration for moisture content are recommended .

Experimental Design Considerations

Q. How can researchers stabilize this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.